6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring a triazine core and multiple aromatic rings, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction between 2-methoxynaphthaldehyde and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.
Cyclization to Triazine: The hydrazone intermediate undergoes cyclization with cyanuric chloride in the presence of a base such as triethylamine to form the triazine core.
Substitution Reactions: The final compound is obtained by substituting the remaining positions on the triazine ring with diphenylamine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.
Reduction: Reduction reactions may target the triazine ring or the hydrazone linkage.
Substitution: Aromatic substitution reactions can occur on the naphthalene and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology
Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic applications.
Drug Development: Potential use as a scaffold for designing new therapeutic agents.
Medicine
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and proteins.
Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.
Industry
Dyes and Pigments: Employed in the production of dyes and pigments due to its stable aromatic structure.
Agriculture: Used in the formulation of agrochemicals such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound’s aromatic rings and hydrazone linkage allow it to form stable complexes with these targets, leading to various biological effects. The triazine core may also participate in electron transfer reactions, contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
- **6-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
- **6-{(2E)-2-[(2-chloronaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
Uniqueness
The unique combination of a methoxy group on the naphthalene ring and the specific hydrazone linkage distinguishes 6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine from similar compounds. This structural uniqueness may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23N7O |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H23N7O/c1-35-24-17-16-19-10-8-9-15-22(19)23(24)18-28-34-27-32-25(29-20-11-4-2-5-12-20)31-26(33-27)30-21-13-6-3-7-14-21/h2-18H,1H3,(H3,29,30,31,32,33,34)/b28-18+ |
InChI Key |
VRIPFECEWFCPCS-MTDXEUNCSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC(=NC(=N3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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